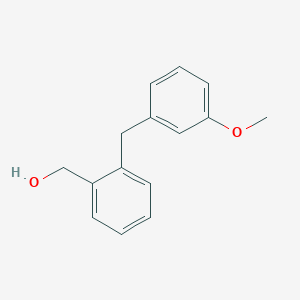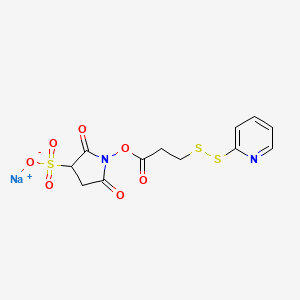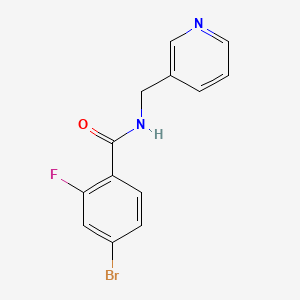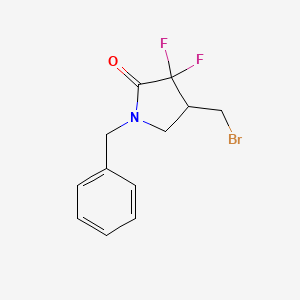
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one is a synthetic organic compound characterized by the presence of a benzyl group, a bromomethyl group, and two fluorine atoms attached to a pyrrolidin-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzyl-substituted pyrrolidinone, followed by the introduction of fluorine atoms through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to yield alcohols.
Cycloaddition Reactions: The presence of the pyrrolidinone ring allows for cycloaddition reactions, forming complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
科学的研究の応用
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
類似化合物との比較
Similar Compounds
1-Benzyl-4-(bromomethyl)triazole: Similar in structure but contains a triazole ring instead of a pyrrolidinone ring.
1-Benzyl-4-bromobenzene: Lacks the fluorine atoms and the pyrrolidinone ring, making it less versatile in chemical reactions.
4-Bromobenzyl bromide: Contains a simpler structure with only a benzyl and bromomethyl group.
Uniqueness
1-Benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one is unique due to the presence of both bromomethyl and difluoropyrrolidinone groups, which confer distinct reactivity and stability. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
特性
分子式 |
C12H12BrF2NO |
|---|---|
分子量 |
304.13 g/mol |
IUPAC名 |
1-benzyl-4-(bromomethyl)-3,3-difluoropyrrolidin-2-one |
InChI |
InChI=1S/C12H12BrF2NO/c13-6-10-8-16(11(17)12(10,14)15)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChIキー |
ZXYSGZRHAFUEOU-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(=O)N1CC2=CC=CC=C2)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R,6R)-7-(tert-Butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid (Oseltamivir Impurity pound(c)](/img/structure/B14888994.png)
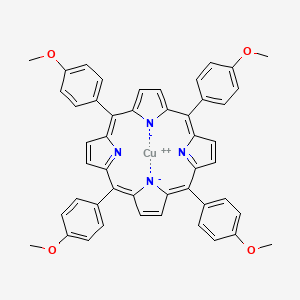
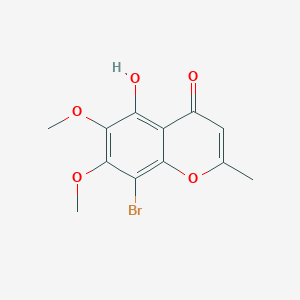
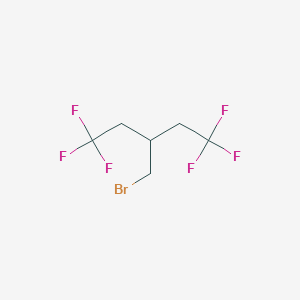
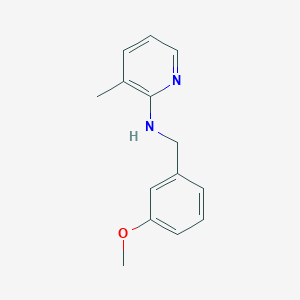
![(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid](/img/structure/B14889035.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
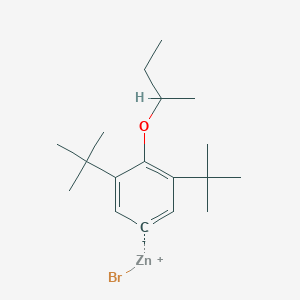
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
